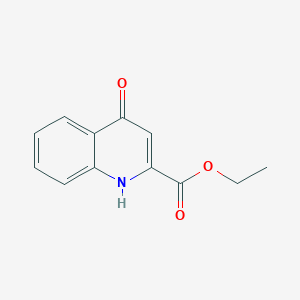

Ethyl 4-hydroxyquinoline-2-carboxylate

Beschreibung

Significance of the Quinolone Scaffold in Chemical and Biomedical Sciences

The quinolone scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyridinone ring, is recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comresearchgate.net This designation stems from its recurring presence in molecules that exhibit a wide range of pharmacological activities. mdpi.com The synthetic feasibility and the ease with which various functional groups can be introduced at multiple positions on the quinolone ring have allowed chemists to generate vast libraries of derivatives. tandfonline.com This structural versatility is a key reason for its prominence in drug discovery.

Initially identified for their antibacterial properties, which led to the development of the widely used fluoroquinolone antibiotics, the biological activities of quinolone derivatives are remarkably diverse. tandfonline.comnih.gov Research has demonstrated their potential in numerous therapeutic areas, including oncology, virology, and immunology. mdpi.comrsc.orgnih.gov Quinolone-based compounds have been investigated for their efficacy as anticancer, anti-HIV, antimalarial, antifungal, and anti-inflammatory agents. mdpi.comrsc.org The ability of the quinolone structure to interact with various biological targets, such as enzymes like DNA gyrase and topoisomerase, underpins its broad spectrum of activity. ontosight.aitandfonline.com

Table 1: Documented Biological Activities of the Quinolone Scaffold

| Biological Activity | Description | Key Targets (Examples) |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth and replication. This is the most classic application. | DNA gyrase, Topoisomerase IV |

| Anticancer | Inhibition of cancer cell growth and proliferation. | Topoisomerases, Protein kinases (EGFR, VEGFR), Histone deacetylase (HDAC) |

| Antiviral | Inhibition of viral replication, notably investigated for HIV and HCV. | HIV-1 integrase, HCV-NS3 helicase, NS5B-polymerase |

| Antimalarial | Activity against Plasmodium parasites. | Various parasitic life cycle stages |

| Anti-inflammatory | Modulation of inflammatory pathways. | Inhibition of enzymes like lipoxygenase |

| Neuroprotective | Protection of nerve cells from damage or degeneration. | Modulation of neurotransmitter systems |

Overview of 4-Hydroxyquinoline-2-carboxylate as a Privileged Chemical Structure

Within the broader quinolone class, the 4-hydroxyquinoline (B1666331) core, particularly when substituted with a carboxylate group at the 2-position, is itself a privileged structure. mdpi.comchemrxiv.org This specific arrangement is found in numerous natural and synthetic compounds that exhibit significant biological effects. mdpi.com The 4-hydroxyquinoline moiety can exist in tautomeric equilibrium with the 4-quinolone form, a feature that influences its chemical reactivity and biological interactions.

The 4-hydroxyquinoline-2-carboxylic acid structure is the core of kynurenic acid, an important endogenous metabolite with neuroprotective properties. nih.gov The presence of both a hydroxyl group (which can act as a hydrogen bond donor and can be derivatized) and a carboxylic acid group (which can be esterified or converted to an amide) provides multiple points for chemical modification. This allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its biological function and potential as a therapeutic agent. chemrxiv.org Derivatives of this scaffold are actively being investigated for a range of activities, including cytotoxic effects against cancer cells and potential as multi-target agents for treating complex diseases. mdpi.comnih.gov

Historical Context and Evolution of Research on Kynurenic Acid Derivatives

The parent acid of Ethyl 4-hydroxyquinoline-2-carboxylate is kynurenic acid (KYNA), a compound with a fascinating history that predates modern pharmacology. wikipedia.org KYNA was first isolated in 1853 by the German chemist Justus von Liebig from the urine of dogs, which is the origin of its name. wikipedia.orgbiocrates.com For many decades after its discovery, it was considered merely an inert byproduct of tryptophan metabolism. biocrates.comnih.gov

The perception of KYNA changed dramatically in the 1980s when its neuroactive properties were discovered. biocrates.comyoutube.com Researchers identified it as an antagonist of excitatory amino acid receptors, including the NMDA and AMPA receptors. wikipedia.orgbiocrates.com This discovery repositioned KYNA from a metabolic curiosity to a key neuromodulator with potential roles in various neurological processes and disorders. wikipedia.org

This shift spurred extensive research into KYNA and its derivatives. A significant challenge with KYNA itself is its limited ability to cross the blood-brain barrier due to its polar nature. mdpi.comnih.gov Consequently, a major focus of modern research has been the synthesis of KYNA analogs, including esters like this compound and other derivatives with modified side chains. mdpi.commdpi.com The goal of this research is to create compounds with improved pharmacokinetic profiles that can effectively reach targets within the central nervous system while retaining or enhancing the neuroprotective activities of the parent molecule. mdpi.comnih.gov

Table 2: Key Milestones in Kynurenic Acid Research

| Year/Period | Milestone | Significance |

|---|---|---|

| 1853 | Discovered by Justus von Liebig in dog urine. wikipedia.orgbiocrates.com | First isolation and identification of the compound. |

| Early 20th Century | Identified as a metabolite of the amino acid tryptophan. biocrates.com | Established its biochemical origin. |

| 1980s | Identified as an antagonist of ionotropic glutamate (B1630785) receptors (e.g., NMDA). biocrates.comyoutube.com | Revealed its neuroactive properties, shifting its status from a metabolic byproduct to a significant neuromodulator. |

| 1990s - Present | Research into its role in neurological and psychiatric disorders (e.g., schizophrenia, mood disorders). wikipedia.org | Linked abnormal KYNA levels to various brain conditions. |

| 2000s - Present | Development of synthetic analogs and derivatives to improve blood-brain barrier penetration and therapeutic potential. mdpi.comnih.gov | Focus on creating drug-like molecules based on the KYNA scaffold for potential therapeutic use. |

Current Research Paradigms and Future Perspectives for this compound

Current research on this compound and related compounds is multifaceted, exploring its utility as both a biologically active molecule and a versatile synthetic intermediate. ontosight.ai As an ester of kynurenic acid, it serves as a valuable precursor in the synthesis of more complex derivatives, such as amides and other modified analogs, aimed at developing novel therapeutic agents. acs.orgresearchgate.net

The research focus extends beyond neuroprotection. The inherent properties of the quinolone scaffold suggest potential applications in other areas. For instance, derivatives have been explored for antimicrobial, anti-inflammatory, and anticancer activities. ontosight.ai The unique molecular structure of the 4-hydroxyquinoline core also makes it a candidate for applications in materials science, such as in the development of new functional materials like fluorescent probes or semiconductor materials. quinoline-thiophene.com

The future of research on this compound is likely to advance on several fronts. In medicinal chemistry, it will continue to be a key building block for creating novel compounds targeting a range of diseases. Rational drug design strategies will be employed to optimize its structure to enhance potency and selectivity for specific biological targets. researchgate.net In materials science, further exploration of its optical and electronic properties could lead to the creation of innovative technologies. The compound's versatility ensures it will remain a subject of significant scientific inquiry, with the potential to contribute to both new medicines and advanced materials.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)10-7-11(14)8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACLREXZGKWWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947692 | |

| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24782-43-2 | |

| Record name | 24782-43-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 24782-43-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl_4-hydroxy-2-quinolinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 4 Hydroxyquinoline 2 Carboxylate

Classical and Established Synthetic Routes

The foundational methods for the synthesis of the quinoline (B57606) scaffold, developed over a century ago, remain relevant in contemporary organic chemistry. These classical routes provide reliable, albeit sometimes harsh, conditions for the construction of the 4-hydroxyquinoline (B1666331) core.

Conrad-Limpach Reaction and its Adaptations for 4-Hydroxyquinoline-2-carboxylic Acid Ethyl Esters

The Conrad-Limpach reaction is a cornerstone in the synthesis of 4-hydroxyquinolines. wikipedia.orgsynarchive.com This reaction typically involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.org The initial step, usually performed at a lower temperature, is the formation of a β-aminoacrylate (a Schiff base), which is the kinetic product. wikipedia.org Subsequent heating to high temperatures (around 250 °C) induces an electrocyclic ring closure, followed by elimination of an alcohol to yield the final 4-hydroxyquinoline. wikipedia.orgnih.gov

For the specific synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate, the appropriate β-ketoester required is diethyl 2-ketosuccinate (also known as diethyl oxalacetate). The reaction proceeds through the initial formation of an enamine intermediate by the reaction of aniline with the more reactive keto group of diethyl 2-ketosuccinate. This is followed by a thermally induced cyclization. A critical aspect of the Conrad-Limpach synthesis is the use of a high-boiling point solvent, such as diphenyl ether or Dowtherm, to achieve the necessary high temperatures for the cyclization step, which significantly improves the yield. orgsyn.org Without a solvent, yields can be quite low, often below 30%, whereas the use of an inert, high-boiling solvent can increase yields to as high as 95%. wikipedia.org

A modified Conrad-Limpach approach has been successfully employed in the synthesis of the closely related compound, ethyl 2-(4-hydroxyquinolin-2-yl)acetate, using aniline and diethyl-1,3-acetonedicarboxylate. nih.gov This underscores the adaptability of the Conrad-Limpach reaction for preparing 4-hydroxyquinolines with different substituents at the 2-position.

Cyclization Reactions of Appropriate Precursors to the 4-Hydroxyquinoline-2-carboxylate Core

Another well-established method for constructing the 4-hydroxyquinoline ring system is the Gould-Jacobs reaction. nih.gov This method involves the reaction of an aniline with diethyl 2-(ethoxymethylene)malonate. nih.gov The initial condensation yields an anilinomethylenemalonate intermediate. nih.gov This intermediate then undergoes a thermally induced intramolecular cyclization, typically in a high-boiling solvent like diphenyl ether, to form the corresponding ethyl 4-hydroxyquinoline-3-carboxylate. nih.gov

While the Gould-Jacobs reaction traditionally yields the 3-carboxylate isomer, modifications in the starting materials can, in principle, be adapted to yield the 2-carboxylate. This would necessitate a precursor where the cyclization is directed to form the bond between the nitrogen and the carbon bearing the ester group that will become the 2-position of the quinoline ring.

Modified and Modern Synthetic Approaches

In recent years, there has been a significant drive towards developing more efficient, environmentally friendly, and higher-yielding synthetic methods. These modern approaches often involve modifications of classical reactions or the application of new technologies.

Strategies Involving Aniline and β-Keto Esters

The fundamental strategy of reacting anilines with β-keto esters remains a central theme in both classical and modern synthetic approaches. wikipedia.orgjptcp.com The key to synthesizing this compound lies in the selection of the appropriate β-keto ester, which is diethyl 2-ketosuccinate. The reaction mechanism begins with the nucleophilic attack of the aniline's nitrogen atom on the electrophilic keto-carbonyl carbon of the β-keto ester. wikipedia.org This is followed by dehydration to form an enamine intermediate. The subsequent intramolecular cyclization is a critical step, often requiring significant thermal energy to overcome the activation barrier. wikipedia.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Aniline | Diethyl 2-ketosuccinate | This compound | Conrad-Limpach Reaction |

| Aniline | Diethyl 2-(ethoxymethylene)malonate | Ethyl 4-hydroxyquinoline-3-carboxylate | Gould-Jacobs Reaction |

Potential for Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netrsc.orgderpharmachemica.com The application of microwave irradiation in the synthesis of quinoline derivatives has been well-documented. researchgate.netrsc.org

In the context of the synthesis of this compound, microwave heating can be particularly advantageous for the thermally demanding cyclization step. nih.gov By using a sealed vessel, the temperature of the reaction mixture can be raised above the boiling point of the solvent, facilitating a more efficient ring closure. nih.gov For instance, in the synthesis of a related 4-hydroxyquinoline, microwave irradiation in 1,2-dichlorobenzene (B45396) was used to achieve the high temperature required for cyclization. nih.gov The optimization of microwave-assisted synthesis involves fine-tuning parameters such as irradiation power and time to maximize the yield of the desired product while minimizing the formation of byproducts.

| Synthesis Method | Key Advantages | Typical Reaction Time |

| Conventional Heating | Well-established, scalable | Hours to days |

| Microwave-Assisted | Rapid heating, shorter reaction times, often higher yields | Minutes to hours |

Considerations for Purity and Yield Optimization in Laboratory Synthesis

Optimizing the purity and yield of this compound is a critical aspect of its laboratory synthesis. Several factors can be manipulated to achieve the best possible outcome.

The choice of solvent plays a crucial role in the Conrad-Limpach and related cyclization reactions. As demonstrated in studies of the Conrad-Limpach synthesis, there is a general trend of increasing yield with higher-boiling point solvents. nih.gov Solvents such as diphenyl ether and Dowtherm A are often employed to reach the high temperatures necessary for efficient cyclization. orgsyn.org

Purification of the final product is typically achieved through recrystallization. orgsyn.org The crude product, which may separate as a solid upon cooling of the reaction mixture, can be collected by filtration. orgsyn.org Washing with a non-polar solvent like petroleum ether helps to remove residual high-boiling solvent. orgsyn.org Subsequent recrystallization from a suitable solvent, sometimes with the use of decolorizing agents like activated carbon (e.g., Darco or Norit), is often necessary to obtain the product in high purity as crystalline needles. orgsyn.org

In microwave-assisted synthesis, the optimization of reaction parameters is key to maximizing yield. This includes the selection of the appropriate solvent, catalyst (if any), microwave power, and irradiation time. For instance, studies on related quinolone syntheses have shown that adjusting the microwave power can significantly impact the yield.

Chemical Transformations and Derivatization Strategies of Ethyl 4 Hydroxyquinoline 2 Carboxylate

Reactivity of the Quinoline (B57606) Ring System

The quinoline ring of Ethyl 4-hydroxyquinoline-2-carboxylate is susceptible to various chemical transformations, including electrophilic substitution, oxidation, and reduction, allowing for the introduction of diverse functional groups and the modulation of its electronic properties.

Electrophilic Aromatic Substitution Reactions on the Quinoline Nucleus

The electron-rich nature of the 4-hydroxyquinoline (B1666331) system facilitates electrophilic aromatic substitution reactions. The hydroxyl group at the C-4 position and the nitrogen atom in the heterocyclic ring influence the regioselectivity of these reactions.

One notable example of electrophilic aromatic substitution is the Mannich reaction . This reaction introduces an aminomethyl group onto the quinoline scaffold. For instance, the reaction of this compound with formaldehyde (B43269) and a secondary amine, such as morpholine, in a suitable solvent like 1,4-dioxane (B91453), results in the formation of the corresponding 3-(morpholinomethyl) derivative. nih.gov This transformation is significant as it allows for the introduction of a basic side chain, which can be crucial for the biological activity of the resulting compounds.

General halogenation of the benzene (B151609) ring of the quinoline nucleus is also a common derivatization strategy, although specific examples directly on this compound are less detailed in readily available literature. However, the principles of electrophilic halogenation on activated aromatic systems would apply, with the position of substitution being directed by the existing substituents.

Oxidation and Reduction Pathways of the Heterocyclic System

The heterocyclic system of this compound can undergo both oxidation and reduction, leading to derivatives with altered electronic and structural features.

Oxidation: While specific, controlled oxidation of the quinoline ring in this compound to form, for example, a quinone-like structure is not extensively documented in readily available literature, the general chemistry of hydroxyquinolines suggests susceptibility to oxidation. The presence of the hydroxyl group makes the ring system sensitive to oxidizing agents. In broader studies of 4-hydroxyquinoline derivatives, their antioxidant or pro-oxidant activities are noted, indicating their interaction with radical species, which involves oxidation of the molecule.

Reduction: The quinoline ring is generally resistant to reduction under mild conditions. However, catalytic hydrogenation under more forcing conditions can lead to the reduction of the heterocyclic ring. For instance, the reduction of quinoline derivatives often yields tetrahydroquinoline structures. While specific protocols for the reduction of the quinoline ring in this compound are not prevalent, related transformations on similar quinoline systems have been reported. A common strategy in the synthesis of related compounds involves the reduction of a nitro group on a precursor molecule before the formation of the quinoline ring. For example, a chemoselective reduction of a nitroaryl compound using tin(II) chloride can be a key step in a multi-step synthesis. researchgate.net

Modifications at the Ester Moiety

The ethyl ester group at the C-2 position is a prime site for a variety of chemical modifications, providing a straightforward route to a diverse range of derivatives, including carboxylic acids, amides, and other esters.

Hydrolysis to the Corresponding Carboxylic Acid (Kynurenic Acid)

The hydrolysis of the ethyl ester group of this compound is a fundamental transformation that yields 4-hydroxyquinoline-2-carboxylic acid, a compound commonly known as Kynurenic Acid . This reaction is typically achieved under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide. Kynurenic acid is an important endogenous metabolite of tryptophan with known neuromodulatory activity, and its synthesis from the corresponding ethyl ester is a crucial step in the preparation of its analogs for pharmacological studies. mdpi.com

| Reaction | Reagents and Conditions | Product |

| Hydrolysis | NaOH (aq), Heat | Kynurenic Acid |

Transesterification Reactions

Transesterification offers a method to exchange the ethyl group of the ester with other alkyl or aryl groups, leading to a library of different ester derivatives. This can be particularly useful for modifying the pharmacokinetic properties of the molecule. While not as commonly reported as hydrolysis or amidation, transesterification can be achieved using various catalytic methods. For instance, lipase-catalyzed transesterification has been mentioned as a potential method for modifying such esters, offering a green and selective alternative to chemical catalysis. This enzymatic approach can be advantageous when dealing with sensitive functional groups elsewhere in the molecule.

Amidation and Hydrazide Formation for Novel Derivatives

The reaction of the ethyl ester with amines or hydrazine (B178648) provides a direct route to amides and hydrazides, respectively. These derivatives are of significant interest in medicinal chemistry due to the prevalence of the amide bond in biologically active compounds.

Amidation: The direct amidation of this compound can be achieved by heating the ester with a primary or secondary amine, often in a solvent such as ethanol (B145695). nih.gov This method has been successfully employed to synthesize a range of N-substituted amides. For example, refluxing the ethyl ester with N¹,N¹-dimethylethane-1,2-diamine in ethanol yields the corresponding N-(2-(dimethylamino)ethyl)carboxamide derivative. nih.gov

| Amine | Reaction Conditions | Product |

| N¹,N¹-dimethylethane-1,2-diamine | Reflux in EtOH | N-(2-(dimethylamino)ethyl)-4-hydroxyquinoline-2-carboxamide |

| Propylamine | Heat in a sealed vessel | N-propyl-4-hydroxyquinoline-2-carboxamide |

Hydrazide Formation: The synthesis of the corresponding hydrazide is achieved by reacting the ethyl ester with hydrazine hydrate. This reaction is typically carried out by heating the reactants in a suitable solvent. The resulting 4-hydroxyquinoline-2-carbohydrazide is a valuable intermediate for the synthesis of more complex heterocyclic systems, such as pyrazoles and triazoles, through subsequent reactions of the hydrazide moiety.

Transformations Involving the 4-Hydroxyl Group

The phenolic hydroxyl group at the C-4 position is a key site for functionalization, influencing the molecule's electronic properties and providing a handle for introducing various substituents.

The 4-hydroxyl group of the quinoline core can readily undergo etherification through alkylation, a common strategy to modify the compound's lipophilicity and biological activity. This transformation is typically achieved via reactions like the Williamson ether synthesis. researchgate.net In this method, the hydroxyl group is first deprotonated with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide to form the corresponding ether.

Studies on analogous hydroxyquinoline systems demonstrate that the alkylation of molecules with multiple potential nucleophilic sites (such as the nitrogen atom in the quinoline ring and the oxygen of the hydroxyl group) can be a challenge of regioselectivity. mdpi.comjuniperpublishers.com For instance, the alkylation of a related methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide showed that subsequent alkylation after an initial S-methylation resulted in a mixture of both O- and N-methylation products, with the O-methylated product being predominant. mdpi.com This highlights that reaction conditions must be carefully controlled to favor the desired O-alkylation at the C-4 position. For 2-hydroxyquinoline-4-carboxylic acid derivatives, alkylation has been successfully directed to the hydroxyl group using potassium carbonate (K2CO3) as the base in acetonitrile (B52724) (CH3CN) or dimethylformamide (DMF) with various alkyl halides (RX). researchgate.net

Table 1: Representative Conditions for Williamson Ether Synthesis on Analogous Hydroxyquinoline Systems Data compiled from research on similar hydroxyquinoline scaffolds. researchgate.net

| Reactant | Reagents | Solvent | Conditions | Product Type |

| 2-Hydroxyquinoline-4-carboxylic acid methyl ester | Alkyl halide (RX), K₂CO₃ | CH₃CN | Reflux, 24 h | 2-Alkoxyquinoline-4-carboxylic acid methyl ester |

| 2-Hydroxyquinoline-4-carboxylic acid | Ethyl bromoacetate, K₂CO₃ | DMF | Reflux, 24 h | 2-(Ethoxycarbonylmethoxy)quinoline-4-carboxylic acid |

Functionalization of the C-3 Position via Active Hydrogen Chemistry

The hydrogen atom at the C-3 position of the quinoline ring is activated by the adjacent C-4 hydroxyl (or its tautomeric C-4 oxo form) and the C-2 carboxylate group. This "active hydrogen" is susceptible to electrophilic substitution, enabling the introduction of various functional groups at this position.

Aminoalkylation at the C-3 position can be achieved through a modified Mannich reaction (mMr). nih.gov This reaction involves the condensation of the substrate (this compound) with an aldehyde (typically formaldehyde) and a secondary amine, such as piperidine. nih.govmdpi.com The reaction introduces an aminomethyl group onto the active C-3 position.

Research on 2-(4-hydroxyquinolin-2-yl) acetates has shown that this reaction can be complex. nih.gov When reacting with formaldehyde and piperidine, the intended Mannich base is formed, but the reaction can also yield bisquinoline derivatives as side products, where two quinoline units are bridged by a methylene (B1212753) group. nih.gov The choice of solvent and reaction conditions can influence the product distribution. For instance, performing the reaction in toluene (B28343) or 1,4-dioxane also led to the formation of these bisquinoline by-products. nih.gov

Table 2: Products from Modified Mannich Reaction of 2-(4-hydroxyquinolin-2-yl) acetates Based on findings from studies on closely related acetate (B1210297) analogs. nih.gov

| Aldehyde | Amine | Key Products | Observations |

| Formaldehyde | Piperidine | C-3 Aminomethylated Mannich Base | Formation of bisquinoline derivatives as significant by-products was observed. nih.gov |

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration. wikipedia.org For this compound, the active C-3 hydrogen can participate in this reaction with various aldehydes in the presence of a basic catalyst like piperidine. nih.gov

Interestingly, when the aldehyde component in the Mannich reaction setup is switched from formaldehyde to aromatic aldehydes (e.g., benzaldehyde), the reaction pathway shifts from aminoalkylation to a Knoevenagel condensation. nih.gov This results in the formation of C-3 benzylidene derivatives. The scope of this reaction has been explored with a series of para-substituted benzaldehydes as well as ortho-substituted variants like salicylaldehyde. nih.gov In the case of salicylaldehyde, a subsequent intramolecular ring closure occurs, leading to the formation of a more complex lactone-containing hybrid molecule. nih.gov

Table 3: Knoevenagel Condensation of 2-(4-hydroxyquinolin-2-yl) acetates with Aromatic Aldehydes Based on findings from studies on closely related acetate analogs. nih.gov

| Aldehyde | Catalyst | Product Type | Notes |

| Benzaldehyde | Piperidine | C-3 Benzylidene derivative | Bisquinoline by-products were also observed. nih.gov |

| para-Substituted Benzaldehydes | Piperidine | C-3 Substituted benzylidene derivatives | A range of substituents (nitro, fluoro, methyl, methoxy (B1213986), dimethylamino) were tested. nih.gov |

| Salicylaldehyde | Piperidine | Lactone-containing hybrid | Product formed via condensation followed by spontaneous intramolecular ring closure. nih.gov |

| 1- and 2-Naphthaldehyde | Piperidine | C-3 Naphthylidene derivatives | Reaction demonstrates applicability to polycyclic aromatic aldehydes. nih.gov |

Biological Activities and Medicinal Chemistry Applications of Ethyl 4 Hydroxyquinoline 2 Carboxylate and Its Derivatives

Neuropharmacological Research

The quinoline (B57606) scaffold, particularly the 4-hydroxy-2-quinolinone core, is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. mdpi.com This has prompted extensive research into its derivatives for various neurological applications.

Neuroprotective Effects as Kynurenic Acid Analogs

Ethyl 4-hydroxyquinoline-2-carboxylate is a derivative of kynurenic acid (KYNA), an endogenous neuroprotective agent produced from the metabolism of tryptophan. nih.govmdpi.com KYNA itself is a subject of intense study for its ability to prevent neuronal damage resulting from excitotoxic, ischemic, and infectious injuries. nih.gov Consequently, synthetic analogs, including esters like this compound and various amides, have been developed to enhance its therapeutic potential, particularly by improving its ability to cross the blood-brain barrier (BBB). mdpi.com

Research into KYNA analogs focuses on modifying the core 4-hydroxyquinoline-2-carboxylic acid skeleton. nih.gov These modifications aim to retain or enhance the neuroprotective qualities of the parent compound. For instance, studies on KYNA and its analogs, such as SZR104, have demonstrated significant anti-inflammatory effects in brain microglia, suggesting a mechanism for their neuroprotective action. mdpi.com These compounds were shown to reduce the levels of inflammatory marker proteins and favorably alter histone methylation patterns associated with gene expression, which can be disrupted during inflammatory distress. mdpi.com The development of such analogs is driven by the need for molecules with improved pharmacological profiles, including better BBB penetration and targeted activity. mdpi.com

Antagonistic Properties at Excitatory Amino Acid Receptors (e.g., NMDA, AMPA)

Kynurenic acid is one of the few known endogenous antagonists of excitatory amino acid receptors, which are crucial in modulating neurotransmission. nih.govmdpi.com It exhibits a well-established affinity for the N-methyl-D-aspartate (NMDA) receptor and has an even higher affinity for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor's positive modulatory binding sites. nih.gov By blocking these receptors, KYNA can dampen excessive excitatory signaling, a key mechanism in its neuroprotective effects against excitotoxicity. mdpi.com

Derivatives of KYNA, including the ethyl ester, are synthesized and investigated with the goal of preserving or refining this antagonistic activity. The core 4-hydroxyquinoline-2-carboxylic acid structure is the pharmacophore responsible for this interaction. The strategic modification of this scaffold is a key approach in the rational design of new therapeutic agents targeting glutamatergic pathways, which are implicated in a range of neurological and psychiatric disorders. mdpi.comresearchgate.net

Potential Analgesic Properties (Inferred from 4-hydroxyquinolin-2-one research)

Research into the structurally related 4-hydroxyquinolin-2-ones has uncovered significant potential for developing powerful analgesics. najah.edu While this class of compounds was not traditionally associated with pain relief, recent studies have identified potent analgesic activity in certain derivatives. najah.edu This suggests that the 4-hydroxyquinolin-2-one scaffold, which is tautomeric with the 2,4-dihydroxyquinoline structure of this compound, could be a valuable starting point for new pain-killers.

Studies involving the modification of the basic molecule have shown that specific substitutions can greatly influence analgesic efficacy. For example, the introduction of methoxy (B1213986) groups and an N-allyl substituent led to promising results, while the removal of these groups or the introduction of halogens tended to decrease the activity. najah.edu The data below illustrates the comparative analgesic activity of selected 4-hydroxyquinolin-2-one derivatives.

Table 1: Analgesic Activity of Selected 4-hydroxyquinolin-2-one Derivatives This table is based on research into related compounds and is for illustrative purposes.

| Compound | Modification | Relative Analgesic Activity |

|---|---|---|

| Lead Compound | N-(3-pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | High |

| Amide 14a,b | Removal of one methoxy group | Decline in activity |

| Amide 14j | 1-N-ethylation | Decline in activity |

| Amide 14c-i | Introduction of halogens | Decline in activity |

| Compound 16 | Removal of methoxy groups and reduction of benzene (B151609) moiety | Most powerful analgesic of the group |

Anticonvulsive Activities (Inferred from 4-hydroxyquinolin-2-one research)

The 4-hydroxyquinolin-2-one structure is also associated with anticonvulsive effects. researchgate.net This activity is a key area of investigation for derivatives of this scaffold. Research on KYNA analogs has identified specific compounds, such as SZR-109, that exhibit anticonvulsant properties alongside strong BBB penetration. mdpi.com

The evaluation of anticonvulsant potential typically involves preclinical screening models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. nih.gov These tests help identify compounds that can prevent seizure spread or raise the seizure threshold, respectively. The mechanism of action for some anticonvulsants in this class may be linked to the enhancement of GABAergic neurotransmission, as some compounds have been shown to increase levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain. nih.gov

Antimicrobial Investigations

The quinoline and quinolone scaffolds are foundational in the development of antimicrobial agents. Their derivatives are known to possess a wide range of biological activities, including antibacterial properties. mdpi.comnih.gov

Antibacterial Potency against Drug-Resistant Strains

The rise of drug-resistant bacterial strains presents a major global health challenge, necessitating the discovery of new antibacterial agents with novel structures and mechanisms of action. nih.gov The 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold, to which this compound belongs, has been identified as a promising template for developing such agents. nih.gov

Research has focused on synthesizing and evaluating derivatives, such as N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazides, for their antibacterial activity. nih.gov These studies test the compounds against a panel of bacteria, including drug-resistant strains, to determine their minimum inhibitory concentration (MIC). While some synthesized series have shown moderate antibacterial activity, the scaffold is considered an acceptable template for further structural modifications to improve potency. nih.gov The goal is to develop compounds that can effectively inhibit the growth of pathogenic bacteria that have become resistant to existing therapeutics. nih.gov

Antifungal Applications and Potential in Agrochemicals

The this compound framework is recognized for its utility in the development of agrochemicals, particularly fungicides. chemimpex.comsriramchem.com Its structural attributes make it a valuable intermediate in the synthesis of molecules aimed at protecting crops from fungal diseases. chemimpex.comsriramchem.com

Research into novel antifungal agents has explored derivatives of the quinoline structure. A series of quinoline derivatives linked to a chalcone (B49325) moiety were synthesized and evaluated for their antifungal activity against Candida albicans. nih.gov These studies found that the combination of these quinoline-chalcone compounds with the conventional antifungal drug fluconazole (B54011) (FLC) resulted in significant inhibitory activity, particularly against FLC-resistant strains of C. albicans. nih.gov One compound, designated PK-10, when combined with FLC, demonstrated the most potent effect against 14 FLC-resistant strains with minimal cytotoxicity. nih.gov The proposed mechanism involves the inhibition of hyphae formation and the induction of mitochondrial dysfunction, evidenced by the accumulation of reactive oxygen species (ROS) and a decrease in intracellular ATP content. nih.gov

Table 1: Antifungal Activity of Quinoline-Chalcone Derivative PK-10

| Compound/Combination | Target Organism | Key Finding | Reference |

|---|---|---|---|

| PK-10 + Fluconazole (FLC) | 14 FLC-resistant Candida albicans strains | Displayed the best antifungal activity among the series. | nih.gov |

| PK-10 + Fluconazole (FLC) | Candida albicans | Inhibited hyphae formation and induced mitochondrial dysfunction. | nih.gov |

Antitubercular Activity as MmpL3 Inhibitors (Inferred from quinolone-2-carboxamide research)

The quinoline core is a foundational element in a number of antitubercular agents. nih.gov While direct studies on this compound as an inhibitor of the essential Mycobacterium tuberculosis (Mtb) transporter MmpL3 are not prominent, research on structurally related scaffolds provides strong inferential evidence for its potential. The MmpL3 transporter is crucial for the transport of trehalose (B1683222) monomycolate, a key component in the formation of the mycobacterial cell wall, making it a prime target for new antitubercular drugs.

For instance, research on indole-2-carboxamides, another heterocyclic scaffold, has identified potent MmpL3 inhibitors with exceptional activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. nih.gov The success of these related carboxamide structures suggests that quinoline-2-carboxamides derived from this compound could also effectively target MmpL3.

Furthermore, other quinoline derivatives have demonstrated antitubercular properties through different mechanisms. A study on 2-arylquinoline 4-carboxylic acids identified compounds that inhibit Mtb DNA gyrase, an enzyme essential for DNA replication. nih.gov This highlights the versatility of the quinoline scaffold in targeting various essential pathways in Mycobacterium tuberculosis.

Table 2: Antitubercular Activity of Related Heterocyclic Compounds

| Compound Class | Target | Key Finding | Reference |

|---|---|---|---|

| Indole-2-carboxamides | MmpL3 | Excellent activity against drug-sensitive, MDR, and XDR Mtb strains. | nih.gov |

| 2-Arylquinoline 4-carboxylic acids | Mtb DNA Gyrase | Two derivatives, 7i and 7m, were identified as potent Mtb inhibitors. | nih.gov |

Anticancer and Cytotoxic Studies

A critical goal in cancer chemotherapy is the development of agents that are selectively toxic to cancer cells while sparing normal, healthy cells. Derivatives of 4-hydroxyquinoline (B1666331) have shown promise in this area. nih.gov In one study, a series of 2-arylquinolines and tetrahydroquinolines were synthesized and tested against several human cancer cell lines (HeLa, PC3, MCF-7, SKBR-3) and non-tumor human fibroblasts. rsc.org The results indicated that the quinoline derivatives displayed compelling selective anticancer properties, with 2-arylquinolines generally showing a better activity profile. rsc.org Specifically, quinoline 13 showed selective cytotoxicity against cervical carcinoma cells with an IC₅₀ value of 8.3 μM, while demonstrating low unspecific cytotoxicity. rsc.org

Another study focused on quinoline-4-carboxylic acid derivatives, which exhibited selective inhibition of cancer cell lines over normal cells. nih.gov The compound 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) was particularly effective, reducing the cellular growth of MCF-7 breast cancer cells by 82.9%. nih.gov Similarly, research on other 4-hydroxyquinoline derivatives found that some possessed selective toxicity towards doxorubicin-resistant colon adenocarcinoma cells compared to both doxorubicin-sensitive cancer cells and normal human fibroblasts. nih.gov

Table 3: Selective Cytotoxicity of Quinoline Derivatives

| Compound/Derivative Class | Cell Lines Tested | Key Finding | Reference |

|---|---|---|---|

| 2-Arylquinolines (e.g., compound 13) | HeLa, PC3, MCF-7, SKBR-3, normal fibroblasts | Showed selective cytotoxicity against cancer cells (IC₅₀ of 8.3 μM for HeLa). | rsc.org |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (breast cancer) | Displayed 82.9% reduction in cellular growth. | nih.gov |

| 4-Hydroxyquinoline derivatives | Doxorubicin-sensitive and -resistant colon cancer cells, normal fibroblasts | Exhibited selective toxicity towards resistant cancer cells. | nih.gov |

The inhibition of cell proliferation is a key mechanism for anticancer drugs. Research into 4-hydroxyquinazoline (B93491) derivatives, a closely related chemical class, has led to the discovery of compounds with potent anti-proliferative activities. mdpi.com In a study aimed at overcoming resistance to PARP inhibitors (PARPi), a series of novel 4-hydroxyquinazoline derivatives were designed and synthesized. One compound, referred to as B1, showed superior cytotoxicity in primary PARPi-resistant HCT-15 and HCC1937 cell lines compared to the established drug Olaparib. mdpi.com Compound B1 exhibited potent, time-dependent anti-proliferative activity against these cancer cells while showing no significant toxicity to normal human cells, indicating a favorable selectivity profile. mdpi.com This demonstrates the potential of the broader quinoline and quinazoline (B50416) family to yield potent inhibitors of proliferative disorders.

Table 4: Anti-proliferative Activity of 4-Hydroxyquinazoline Derivative B1

| Compound | Cell Line | IC₅₀ Value (µM) | Key Finding | Reference |

|---|---|---|---|---|

| B1 | HCT-15 (PARPi-resistant) | 2.89 ± 0.78 | Exhibited higher anti-proliferative activity than Olaparib. | mdpi.com |

| B1 | HCC1937 (PARPi-resistant) | 3.26 ± 0.38 | Exhibited higher anti-proliferative activity than Olaparib. | mdpi.com |

| Olaparib | HCT-15 (PARPi-resistant) | 12.51 ± 0.95 | - | mdpi.com |

| Olaparib | HCC1937 (PARPi-resistant) | 10.29 ± 1.12 | - | mdpi.com |

Antiviral Efficacy

The quinoline core has been instrumental in the development of a novel class of HIV-1 inhibitors known as Allosteric HIV-1 Integrase Inhibitors (ALLINIs). mdpi.commdpi.com Unlike traditional integrase inhibitors that target the enzyme's catalytic active site, ALLINIs bind to a different location at the dimer interface of the integrase catalytic core domain. mdpi.comdigitellinc.com This binding induces an aberrant, higher-order multimerization of the integrase enzyme, which disrupts the normal process of viral DNA integration and also interferes with the late stages of viral maturation. mdpi.commdpi.com

The this compound scaffold is a key component of these molecules. Medicinal chemistry efforts have systematically modified this quinoline core to enhance potency. For example, optimization of an initial quinoline series led to compound BI-1001, which inhibited viral replication with an EC₅₀ of 450 nM. mdpi.com Further structural modifications, such as the addition of a tert-butyl group, continued to improve the binding and efficacy of these inhibitors. mdpi.com This line of research demonstrates that the quinoline carboxylate structure is a highly viable pharmacophore for developing potent antiviral agents against HIV-1 through a unique allosteric mechanism. mdpi.comnih.gov

Table 5: Activity of Quinoline-Based HIV-1 Integrase Inhibitors

| Compound | Mechanism of Action | Antiviral Activity (EC₅₀) | Key Feature | Reference |

|---|---|---|---|---|

| LEDGIN-6 | Allosteric Integrase Inhibitor (ALLINI) | 2.35 ± 0.28 µM | Optimized to prevent IN-LEDGF/p75 binding. | mdpi.com |

| BI-1001 | Allosteric Integrase Inhibitor (ALLINI) | 450 nM | 300-fold improvement over initial series. | mdpi.com |

| Quinoline-based ALLINIs | Allosteric Integrase Inhibitor (ALLINI) | Varies | Addition of bromine at position 8 retained effectiveness against resistant A128T mutant virus. | mdpi.com |

Anti-Toxoplasmosis Activity of 4-Arylquinoline-2-carboxylate Derivatives

Research has highlighted the potential of 4-arylquinoline-2-carboxylate derivatives as agents against the pathogenic parasite Toxoplasma gondii. rsc.orgrsc.org A one-step synthesis process has been developed for these compounds, leading to the identification of several derivatives with selective anti-toxoplasmosis activity. rsc.org

In a study screening a series of these derivatives, five compounds demonstrated notable activity against T. gondii. rsc.org The most potent of these, compound 4a , was found to inhibit the invasion of host cells by the parasite's tachyzoites, although it did not affect the replication of parasites that had already infected cells. This suggests that the compound's mechanism may involve interference with the parasite's ability to penetrate the host cell membrane or that it is removed by an efflux pump within the host cell. rsc.org Other studies have also shown that various quinoline derivatives can be effective against T. gondii, with some acting on the parasite's enoyl-acyl carrier protein reductase (ENR) enzyme or disrupting the apicoplast, a vital organelle. nih.gov

Table 1: Anti-Toxoplasmosis Activity of 4-Arylquinoline-2-carboxylate Derivatives

| Compound | R | IC₅₀ (µM) |

|---|---|---|

| 4a | 4-F | 2.0 |

| 4b | 4-Cl | 4.0 |

| 4c | 4-Br | 3.9 |

| 4d | 4-Me | 4.1 |

| 4e | 4-OMe | 4.1 |

Data sourced from a study on the synthesis and anti-toxoplasmosis activity of 4-arylquinoline-2-carboxylate derivatives. rsc.org

Anti-parasitic Applications

The quinoline core is central to some of the most well-known anti-parasitic drugs, particularly those used to treat malaria. globalresearchonline.net

The antimalarial action of quinoline-containing drugs like quinine (B1679958) and chloroquine (B1663885) is a foundational concept in chemotherapy for malaria. globalresearchonline.netnih.gov Although the precise mechanism for all quinoline derivatives is not identical, a widely accepted model involves the disruption of the parasite's hemoglobin digestion process within the host's red blood cells. nih.govwikipedia.org

During its blood stage, the Plasmodium parasite digests hemoglobin in its acidic food vacuole, releasing large quantities of heme, which is toxic to the parasite. pnas.org To protect itself, the parasite detoxifies the heme by polymerizing it into an inert crystalline substance called hemozoin. globalresearchonline.net Quinolines, being weak bases, accumulate in the acidic environment of the food vacuole. nih.gov It is hypothesized that they then bind to the faces of the growing hemozoin crystal, capping it and preventing further polymerization. pnas.org This leads to a buildup of toxic, free heme within the parasite, ultimately causing its death. nih.govwikipedia.org This general mechanism, established for classic quinoline antimalarials, provides a strong basis for inferring the potential antimalarial activity of other quinoline derivatives, including those related to this compound. globalresearchonline.netnih.gov

Immunomodulatory Properties

Quinolone derivatives have been shown to possess significant immunomodulatory effects, influencing both cellular and humoral immunity. nih.govresearchgate.net These effects are largely mediated by their ability to alter the production of key cytokines. nih.gov

In general, many fluoroquinolone derivatives have been observed to increase the in-vitro synthesis of interleukin-2 (B1167480) (IL-2) while inhibiting the production of interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). nih.gov Furthermore, they can enhance the synthesis of colony-stimulating factors (CSFs), which play a role in hematopoiesis. nih.gov The mechanisms underlying these immunomodulatory effects are complex but may involve influencing intracellular cyclic adenosine-3',5'-monophosphate (cAMP) levels and affecting transcription factors like NF-κB. nih.gov This ability to modulate the immune response suggests that quinoline derivatives could have applications in conditions involving immune dysregulation. researchgate.net

Enzyme Inhibition Studies

The structural features of quinoline derivatives make them effective inhibitors of various enzymes, often through the chelation of metal ions essential for catalytic activity. nih.gov

Many enzymes, known as metalloenzymes, require a metal ion cofactor, often zinc (Zn²⁺), in their active site to function. nih.govmdpi.com Quinoline derivatives, particularly those like 8-hydroxyquinoline (B1678124), can act as potent inhibitors of these enzymes by functioning as metal-binding pharmacophores (MBPs). nih.govnih.gov

The mechanism involves the quinoline inhibitor chelating, or binding to, the metal ion in the enzyme's catalytic pocket. nih.govnih.gov This coordination with the metal ion disrupts the enzyme's normal function, effectively inhibiting its activity. mdpi.com This strategy has proven effective in the development of targeted drugs for various diseases where metalloenzymes play a critical role. nih.gov The ability of the quinoline scaffold to bind metal ions is a key aspect of its utility in designing enzyme inhibitors. chemrxiv.org

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are crucial in the degradation of the extracellular matrix. nih.govmdpi.com Overactivity of MMPs is implicated in numerous diseases, including cancer. nih.gov Quinoline derivatives have emerged as a promising class of MMP inhibitors. researchgate.net

Studies have focused on derivatives of 8-hydroxyquinoline as inhibitors of MMP-2 and MMP-9, two key gelatinases involved in cancer cell invasion and angiogenesis. nih.govresearchgate.net Certain synthesized derivatives have displayed potent inhibitory activities against these enzymes, with IC₅₀ values in the submicromolar range. nih.gov For instance, compounds 5e and 5h in one study not only inhibited MMP-2 and MMP-9 effectively but also demonstrated anti-proliferative and anti-invasive properties in cancer cell lines. nih.gov Molecular docking studies have further supported these findings, showing favorable binding of these compounds within the active sites of MMP-2 and MMP-9. nih.gov

Table 2: Inhibition of MMP-2 and MMP-9 by 8-Hydroxyquinoline Derivatives

| Compound | IC₅₀ (µM) vs MMP-2 | IC₅₀ (µM) vs MMP-9 |

|---|---|---|

| 5e | 0.31 | 0.45 |

| 5h | 0.35 | 0.28 |

Data from a study on 8-hydroxyquinoline derivatives as MMP inhibitors. nih.gov

Antioxidant and Prooxidant Effects in Biological Systems

The quinoline scaffold is recognized as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including the capacity to modulate oxidative stress. mdpi.comresearchgate.netmdpi.com Research into this compound and related compounds reveals a complex dualistic nature, where they can function as either antioxidants or prooxidants. This behavior is intricately linked to their specific molecular structure and the biological environment in which they are distributed. nih.gov

Detailed investigations have shown that the antioxidant or prooxidant effect of 4-hydroxyquinoline derivatives is not solely dependent on their chemical structure but also on their distributive status within the reaction system. nih.gov For instance, certain derivatives demonstrate antioxidant properties when dissolved in solvents like dimethyl sulfoxide (B87167) (DMSO) but can switch to a prooxidant role when incorporated into dipalmitoyl phosphatidylcholine (DPPC) vesicles. nih.gov

A critical factor influencing this switch is the presence of electron-attracting groups, such as an ethyl carboxylate (-COOC₂H₅) or a carboxylic acid (-COOH), at a position ortho to the hydroxyl group on the quinoline ring. nih.gov These groups can destabilize the phenoxy radical that forms during radical scavenging, making it more reactive. nih.gov When these active radicals are sequestered within a lipid environment like a DPPC vesicle, they can initiate and propagate lipid peroxidation, leading to cellular damage such as hemolysis. nih.gov Specifically, compounds like ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (FQCE) and ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (CQCE) have been identified as acting as prooxidants when packaged in DPPC vesicles. nih.gov

Conversely, numerous studies have highlighted the antioxidant potential of various quinoline derivatives, evaluated through a range of in vitro assays. The antioxidant capacity is often assessed by measuring the compound's ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+), as well as its effect on lipid peroxidation and hydroxyl radical scavenging. mdpi.commdpi.comnih.gov

For example, a series of 4-hydroxy-2-quinolinone carboxamide derivatives were synthesized and evaluated for their antioxidant properties. The study revealed that substituents on the carboxamide moiety significantly influence the antioxidant activity. mdpi.com Analogue 3j , which has an N-methyl substituent and an ortho-phenolic group, demonstrated the highest activity in scavenging hydroxyl radicals. mdpi.com Furthermore, derivatives 3m and 3s , both containing a p-fluoro-aniline group, also showed very high antioxidant activity. mdpi.com In contrast, replacing the fluoro group with a hydroxyl or methyl group resulted in diminished activity. mdpi.com

The following table summarizes the antioxidant activity of selected 4-hydroxy-2-quinolinone carboxamide derivatives in two different assays. mdpi.com

Table 1: Antioxidant Activity of Selected 4-hydroxy-2-quinolinone Carboxamide Derivatives

| Compound | Substituent Features | Hydroxyl Radical Scavenging (%) | ABTS Radical Cation Scavenging (%) |

| 3g | p-hydroxy-aniline derived | 67.7 | 72.4 |

| 3j | o-hydroxy-aniline derived, N-methyl | 100 | Not Reported |

| 3l | p-methyl-aniline derived | 53.7 | Not Reported |

| 3m | p-fluoro-aniline derived | 94.0 | Not Reported |

| 3r | p-methyl-aniline derived, N-phenyl | 50.7 | Not Reported |

| 3s | p-fluoro-aniline derived, N-phenyl | 100 | Not Reported |

Data sourced from research on novel multi-target agents based on the 4-hydroxy-2-quinolinone structure. mdpi.com

The prooxidant versus antioxidant behavior of specific ethyl 4-hydroxyquinoline-carboxylate derivatives is detailed in the table below, highlighting the influence of the local environment (solvent vs. vesicle). nih.gov

Table 2: Antioxidant vs. Prooxidant Activity of Ethyl 4-hydroxyquinoline-carboxylate Derivatives

| Compound | Chemical Name | Activity in DMSO | Activity in DPPC Vesicles |

| FQCE | Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate | Antioxidant | Prooxidant |

| CQCE | Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | Antioxidant | Prooxidant |

Data sourced from a study on the distributive status of 4-hydroxyquinoline derivatives in free-radical-initiated hemolysis. nih.gov

Further studies on other quinoline derivatives have produced varied results. Some synthetic quinoline-hydrazone derivatives showed weak antioxidant activity in the DPPH assay compared to the standard ascorbic acid. nih.gov Other research found that certain new synthetic quinoline derivatives were active against the ABTS cation radical but showed little potential against the DPPH radical, indicating that the mechanism of antioxidant action can be specific to the radical species involved. mdpi.com The design and synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives have also yielded compounds with good antioxidant activity in the ABTS assay. researchgate.net This body of research underscores that the quinoline framework is a versatile template for developing compounds that can interact with biological systems to either mitigate or promote oxidative processes, depending on precise structural modifications. mdpi.comresearchgate.net

Mechanistic Insights and Structure Activity Relationship Sar Studies

Elucidation of Molecular Mechanisms of Action

The diverse pharmacological effects of 4-hydroxyquinoline-2-carboxylate derivatives stem from their interactions with various cellular components and pathways.

Quinoline (B57606) compounds are well-known for their ability to intercalate into DNA. nih.govresearchgate.net This process involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix. nih.gov This intercalation disrupts the normal structure of DNA, leading to the inhibition of crucial cellular processes such as DNA replication and transcription. researchgate.net The interference with these fundamental processes can ultimately result in cell death, which is a key mechanism behind the anticancer and antimicrobial activities of many quinoline derivatives. researchgate.net For instance, chloroquine (B1663885), a well-known antimalarial drug with a quinoline core, has been shown to be a DNA intercalator. nih.gov This interaction stabilizes the DNA duplex, which can interfere with its normal functions within the cell. nih.gov

Beyond general DNA intercalation, specific derivatives of 4-hydroxyquinoline-2-carboxylate can exhibit more targeted actions by binding to specific receptors and modulating signaling pathways. For example, certain 4-quinolone-3-carboxamides and 4-hydroxy-2-quinolone-3-carboxamides have been identified as high-affinity ligands for the cannabinoid receptor 2 (CB2R). mdpi.com This interaction suggests a role in modulating the endocannabinoid system, which is involved in various physiological processes, including immune response and inflammation.

Furthermore, some derivatives have been shown to inhibit enzymes like 2-oxoglutarate-dependent oxygenases, which are involved in metabolic processes and epigenetic regulation. The ability of these compounds to chelate metal ions also contributes to their biological activity.

Tautomeric Forms and their Contribution to Biological Activity and SAR

The biological activity and structure-activity relationships (SAR) of ethyl 4-hydroxyquinoline-2-carboxylate and related compounds are intrinsically linked to the phenomenon of tautomerism. This class of molecules can exist in different isomeric forms that can interconvert, primarily through keto-enol tautomerism. The specific tautomer present, or the equilibrium between them, is often a critical determinant of the molecule's interaction with biological targets.

Research indicates that 4-hydroxyquinolin-2-one derivatives, the core structure of this compound, predominantly exist in a dynamic equilibrium between two main tautomeric forms: the 4-hydroxy-2-quinolone form and the quinoline-2,4-dione form. researchgate.netresearchgate.net In the solid state and in polar solutions, the keto form is generally favored. researchgate.net

The equilibrium can be influenced by various factors, including the substitution pattern on the quinoline ring and the nature of the solvent. rsc.orgresearchgate.net For instance, the presence of a hydrogen-bond acceptor at the 3-position can favor the enol form, whereas a similar group at the 2- or 8-position tends to shift the equilibrium towards the keto form. rsc.org This interplay of tautomers is crucial for understanding the SAR of these compounds.

Tautomeric Forms of the 4-Hydroxyquinolin-2-one Core

| Tautomeric Form | Chemical Structure Name | Key Structural Features |

|---|---|---|

| Enol-Keto Form | 4-Hydroxy-2(1H)-quinolone | Features a hydroxyl group at position 4 and a carbonyl group at position 2. This form has aromatic character in the carbocyclic ring. |

| Keto-Keto Form | Quinoline-2,4(1H,3H)-dione | Features carbonyl groups at both positions 2 and 4. |

The biological significance of this tautomerism is profound. Studies on various derivatives have demonstrated that the ability to tautomerize, or the stabilization of one tautomer over the other, directly impacts biological outcomes.

For example, in the context of antimalarial activity, the tautomeric equilibrium of the 4(1H)-quinolone core appears to be essential. Research has shown that N-methylated or O-methylated analogues, which are "locked" into a specific keto or enol form, respectively, completely lose their antimalarial activity. researchgate.net This suggests that the dynamic equilibrium between the tautomers is a prerequisite for interacting with the biological target.

Furthermore, the quinoline-2,4(1H,3H)-dione tautomer has been identified as a privileged scaffold for developing ligands for the cannabinoid type 2 receptor (CB2R), which is implicated in inflammatory diseases. acs.orgmedchemexpress.com SAR studies on this scaffold revealed that the substitution pattern on the quinoline-2,4-dione core dictates the functional activity. Specifically, C5- or C8-substituted derivatives act as CB2R agonists, while C6- or C7-substituted analogues behave as antagonists. acs.org This highlights how modifications to the core structure, which can influence the stability and properties of the dione (B5365651) tautomer, are critical for determining the specific biological response.

In another example, derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids have been investigated for antithyroid and antituberculosis activities. researchgate.net In these compounds, the amide form (keto tautomer) is found to be the exclusive form in the crystal state, while an amide-imide tautomeric equilibrium exists in solution. The observed biological activities are attributed to this structural feature. researchgate.net

Summary of Tautomerism-Driven Structure-Activity Relationships

| Biological Activity | Active Tautomeric Scaffold | Key SAR Findings | Reference |

|---|---|---|---|

| Antimalarial | 4(1H)-quinolone | Tautomeric equilibrium is essential for activity. Locking the molecule in either the enol or keto form by methylation results in a loss of activity. | researchgate.net |

| Cannabinoid Receptor 2 (CB2R) Modulation | Quinoline-2,4(1H,3H)-dione | Substitution position on the dione scaffold determines function. C5/C8 substitution leads to agonist activity, while C6/C7 substitution results in antagonist activity. | acs.org |

| Antithyroid & Antituberculosis | 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | The amide (keto) form is predominant and considered crucial for the observed biological effects. Amide-imide tautomerism is observed in solution. | researchgate.net |

These findings collectively underscore the critical role of tautomerism in the SAR of this compound and its analogues. The specific tautomeric form that is stabilized and its ability to interact with a biological target are key considerations in the design of new therapeutic agents based on this chemical scaffold.

Advanced Research Methodologies and Computational Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a pivotal computational tool that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is instrumental in understanding the binding mechanisms of potential drug candidates.

Prediction of Binding Modes and Affinities with Biological Targets (e.g., Integrase, Proteases)

Molecular docking studies have been employed to investigate the interaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives with various biological targets, including HIV-1 integrase. For instance, docking analyses of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives with the prototype foamy virus (PFV) integrase revealed that the designed scaffold orients similarly to known HIV integrase inhibitors. nih.govsemanticscholar.org This suggests that the 4-hydroxy-2-oxo-1,2-dihydroquinoline core is a viable template for developing new integrase inhibitors. nih.govsemanticscholar.org The docking studies often utilize the 3OYA PDB structure, which represents the PFV integrase in complex with two Mg2+ ions and a double-stranded DNA. nih.gov

The binding affinity of these compounds is a key predictor of their potential efficacy. Docking results for 1,2-benzothiazine-3-carboxamide 1,1-dioxide derivatives, which share structural similarities with the quinoline (B57606) core, showed binding energies ranging from -7.5 to -9.6 kcal/mol within the integrase active site. nih.gov A correlation was observed between higher binding affinities and anti-HIV activity, particularly for compounds with benzyl (B1604629) or mono-substituted benzyl groups. nih.gov Similarly, docking studies of thiopyrano[2,3-b]quinoline derivatives against the anticancer target CB1a have shown binding affinities between -5.3 and -6.1 Kcal/mol. nih.gov These studies highlight the importance of specific structural features in achieving potent binding.

Rational Design of Derivatives Based on Docking Simulations

The insights gained from molecular docking are crucial for the rational design of new derivatives with improved biological activity. By analyzing the binding modes and interactions of a lead compound, researchers can identify key pharmacophoric features and make targeted modifications to enhance binding affinity and specificity. unar.ac.id For example, after observing the binding orientation of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives, researchers concluded that this scaffold is a suitable template for further structural modifications to improve anti-HIV potencies. nih.govsemanticscholar.org

This iterative process of docking, synthesis, and biological evaluation allows for the optimization of lead compounds. The design of novel quinazolinone derivatives as potential AKT inhibitors is another example where docking studies guided the synthesis of compounds with significant cytotoxic activity against cancer cell lines. nih.gov The docking results were in good agreement with the in vitro studies, supporting the proposed mechanism of action. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-Hydroxyquinoline-2-carboxylate Analogs

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

QSAR models are developed to predict the biological activity of new, unsynthesized compounds. researchgate.net These models are built using a dataset of molecules with known activities and a variety of molecular descriptors. nih.gov For instance, 3D-QSAR models have been successfully developed for quinazoline-4(3H)-one analogs as EGFR inhibitors, demonstrating good internal and external validation statistics (R² and Q² values). nih.govresearchgate.net These models can then be used to predict the activity of newly designed compounds. unar.ac.id The development of predictive QSAR models has also been applied to predict the pharmacokinetic properties of drug candidates, aiding in the early stages of drug discovery. nih.gov

Correlation of Physico-chemical Descriptors with Biological Responses

A key aspect of QSAR is identifying the physicochemical properties, or descriptors, that are most influential on the biological activity of the compounds. nih.gov These descriptors can include steric, electronic, and hydrophobic properties. For example, in a study of 3-aryl-4-hydroxyquinolin-2-(1H)-one derivatives, a 3D-QSAR study was conducted to predict their anticancer activity. researchgate.net The model identified major descriptors that could be useful in predicting the biological activity of new derivatives. researchgate.net Similarly, QSAR models for quinolone derivatives have shown that lipophilicity (QlogP) and electronic parameters (σ) can be correlated with antibacterial activity. researchgate.net By understanding which properties are critical for activity, researchers can design more potent molecules.

In Silico Screening for Identification of Novel Bioactive Compounds

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach significantly reduces the number of compounds that need to be synthesized and tested in the lab.

The development of predictive QSAR models can be instrumental in screening virtual chemical libraries. researchgate.net For example, QSAR models were used to screen a virtual library for compounds with potential activity against resistant E. coli strains, leading to the identification and synthesis of eight promising compounds. researchgate.net Similarly, in silico multi-target approaches have been used to investigate quinoline and quinazoline (B50416) alkaloids as potential inhibitors for various diseases. mdpi.com The use of in silico screening, often in conjunction with molecular docking, allows for the rapid identification of potential lead compounds from vast chemical spaces, accelerating the drug discovery process. researchgate.net

Crystallographic Studies for Structure Elucidation and Intermolecular Interactions

Crystallographic analyses reveal that derivatives of this compound often crystallize in triclinic systems, for instance, with the space group P1. The solid-state structure is significantly influenced by a network of intermolecular and, in some cases, intramolecular hydrogen bonds. The 4-hydroxy group is a key participant in these interactions, often forming strong hydrogen bonds with the carbonyl oxygen of the ester group or with nitrogen atoms of adjacent molecules. For example, in related quinoline structures, C–H···O interactions are commonly observed, contributing to the stability of the crystal lattice. nih.gov

These non-covalent interactions dictate the molecular packing in the crystal. Analysis of similar heterocyclic structures has identified specific close contacts, such as H···H, H···C, and H···O, with distances that are shorter than the sum of their van der Waals radii, indicating significant intermolecular forces. researchgate.net The planarity of the fused quinoline ring system is a consistent feature, although slight deviations can be induced by steric hindrance from bulky substituents. nih.gov

Table 1: Representative Crystallographic Data for Quinoline Derivatives

| Parameter | Observed Data/Characteristic | Significance |

|---|---|---|

| Crystal System | Triclinic | Commonly observed for quinoline derivatives. |

| Space Group | P1 | A frequent space group for this class of compounds. |

| Key Intermolecular Interactions | C–H···O Hydrogen Bonds | Stabilizes the crystal packing arrangement. nih.gov |

| Dihedral Angle (between rings) | Typically low (e.g., ~2.66°) | Confirms the near-coaxial and planar fusion of the quinoline rings. nih.gov |

Advanced Spectroscopic Techniques in Mechanistic Research (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural characterization of Ethyl 4-hydroxyquinoline-2-carboxylate and for investigating its chemical behavior. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure.

¹H NMR: The ¹H NMR spectrum exhibits characteristic signals for the aromatic protons on the quinoline ring, typically found in the downfield region (δ 7.0-8.5 ppm). A key diagnostic signal is that of the hydroxyl proton (4-OH), which is often observed as a broad singlet at a very low field (δ 11-17 ppm). mdpi.commdpi.com This significant deshielding is due to strong intramolecular hydrogen bonding with the carbonyl oxygen of the adjacent ester group. mdpi.com The ethyl ester group gives rise to a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. vulcanchem.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the ester group is typically observed around δ 165 ppm. Carbons within the aromatic quinoline system appear in the δ 105-160 ppm range. mdpi.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum shows characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) groups. vulcanchem.com A broad absorption band corresponding to the O-H stretching vibration is typically observed. The C=O stretch of the ester group gives a strong, sharp peak. Aromatic C=C and C=N stretching vibrations from the quinoline ring are also present in the fingerprint region. vulcanchem.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of the compound, which can help confirm its structure. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (217.22 g/mol ). chempap.org A common fragmentation pathway for the quinoline core involves the loss of a molecule of hydrogen cyanide (HCN, 27 mass units), a characteristic fragmentation for quinoline and its derivatives. chempap.orgmcmaster.ca

Table 2: Key Spectroscopic Data for this compound

| Technique | Feature | Typical Chemical Shift/Frequency/m/z |

|---|---|---|

| ¹H NMR | Aromatic Protons (quinoline ring) | δ 7.0-8.5 ppm |

| Hydroxyl Proton (4-OH) | δ 11-17 ppm (broad singlet) mdpi.commdpi.com | |